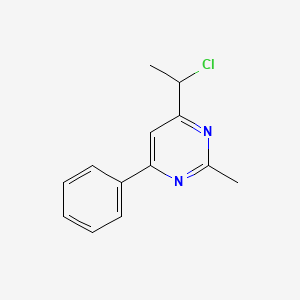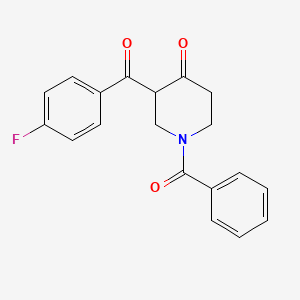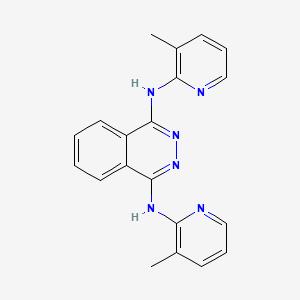
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine is a chemical compound known for its unique structure and properties It is composed of two 3-methylpyridin-2-yl groups attached to a phthalazine-1,4-diamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine typically involves the reaction of phthalazine-1,4-diamine with 3-methylpyridine derivatives under specific conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The temperature and pH of the reaction mixture are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which N1,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
類似化合物との比較
Similar Compounds
- N,N′-diphenyl-N,N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine
- N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
- N,N′-bis(3-ethyl-phenyl)-ethane-1,2-diamine
Uniqueness
N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine is unique due to its specific structural arrangement and the presence of 3-methylpyridin-2-yl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
85182-23-6 |
|---|---|
分子式 |
C20H18N6 |
分子量 |
342.4 g/mol |
IUPAC名 |
1-N,4-N-bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine |
InChI |
InChI=1S/C20H18N6/c1-13-7-5-11-21-17(13)23-19-15-9-3-4-10-16(15)20(26-25-19)24-18-14(2)8-6-12-22-18/h3-12H,1-2H3,(H,21,23,25)(H,22,24,26) |
InChIキー |
MVACHAYJGUBWJX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)NC2=NN=C(C3=CC=CC=C32)NC4=C(C=CC=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



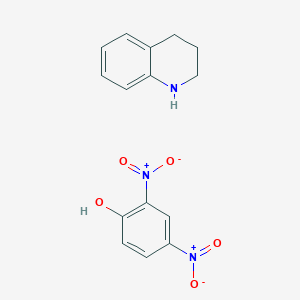
![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)


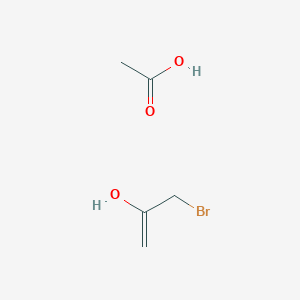
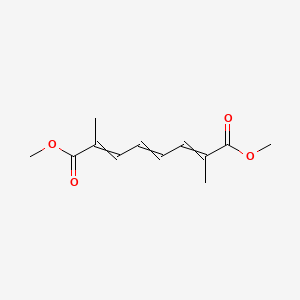
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
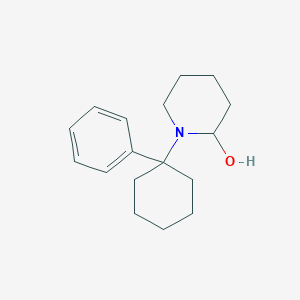
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
